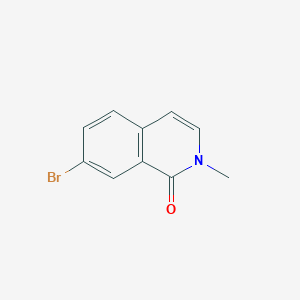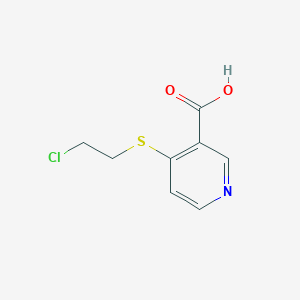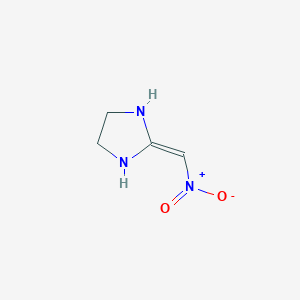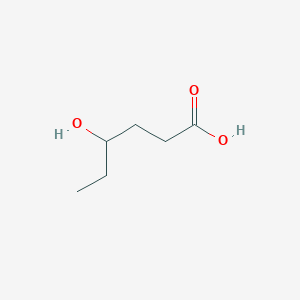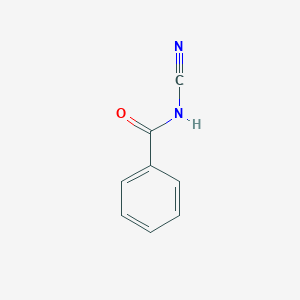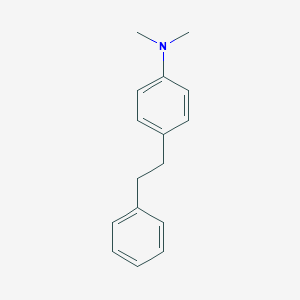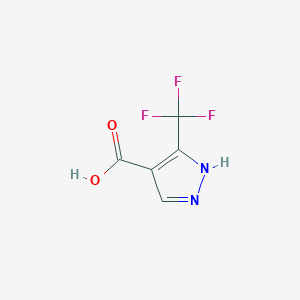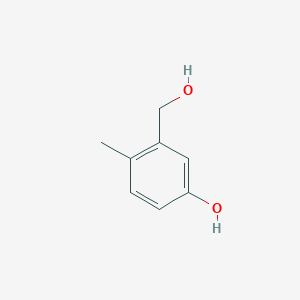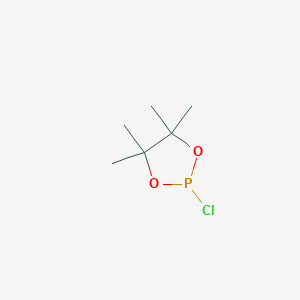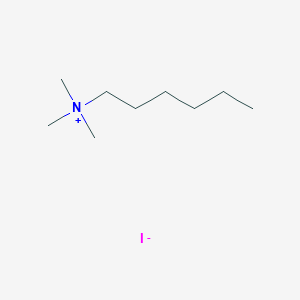
1-(Diphenylmethylene)-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethylene)-1H-indene is an organic compound with the molecular formula C22H16 It is characterized by a structure that includes an indene core substituted with a diphenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diphenylmethylene)-1H-indene can be synthesized through several methods. One common approach involves the reaction of indene with benzophenone in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction typically proceeds at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylmethylene)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated, nitro-substituted, or alkyl-substituted derivatives.
Scientific Research Applications
1-(Diphenylmethylene)-1H-indene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Diphenylmethylene)-1H-indene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1,1,5-Trimethyl-1H-indene
- 3,7-Diphenyl-1H-indene
- 5,10-Dihydro-indeno(2,1-a)indene
Comparison: 1-(Diphenylmethylene)-1H-indene is unique due to the presence of the diphenylmethylene group, which imparts distinct chemical properties and reactivity compared to other indene derivatives. This structural feature enhances its potential for various applications, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
13245-90-4 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-benzhydrylideneindene |
InChI |
InChI=1S/C22H16/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)21/h1-16H |
InChI Key |
MWUQDVNGYMNUNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C2C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Key on ui other cas no. |
13245-90-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


